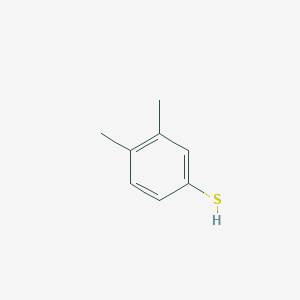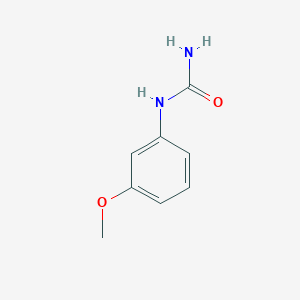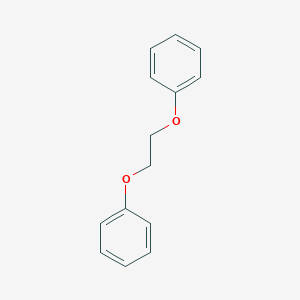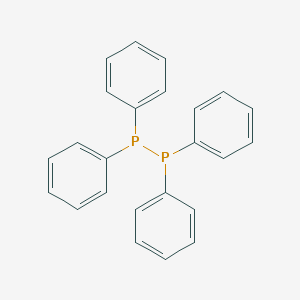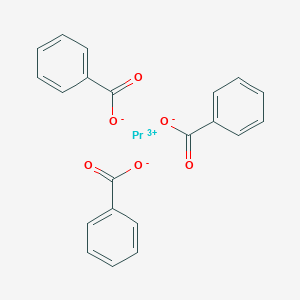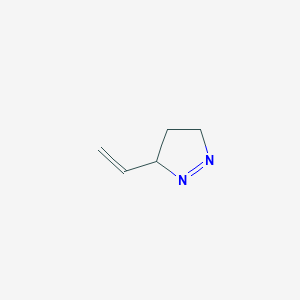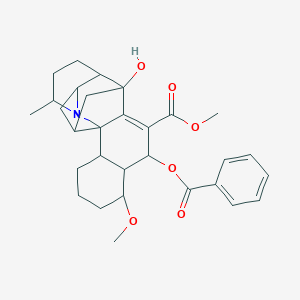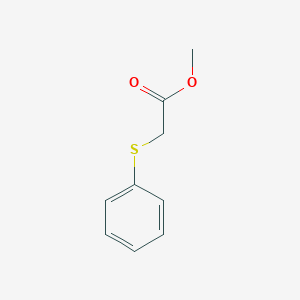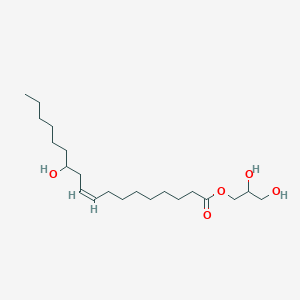
Monoricinolein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monoricinolein is a renewable and biodegradable surfactant derived from castor oil. It is a monoacylglycerol, specifically 2,3-dihydroxypropyl (Z)-12-hydroxyoctadec-9-enoate. This compound is notable for its excellent emulsification and lubrication properties, making it valuable in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Monoricinolein can be synthesized through the glycerolysis of castor oil using imidazole-based ionic liquids as homogeneous catalysts. The optimal conditions for this reaction include a castor oil to glycerol molar ratio of 1:6, an ionic liquid load of 10%, a temperature of 180°C, and a reaction time of 3 hours . The maximum yield of this compound achieved under these conditions is approximately 75.77%, with a triacylglyceride conversion rate of 96.67% .
Industrial Production Methods: Industrial production of this compound involves the transesterification of castor oil, which contains a high percentage of ricinoleic acid. This process can be catalyzed by various lipases, including those from Candida antarctica and Rhizomucor miehei . The reaction is typically carried out in organic solvents such as toluene or diisopropyl ether, with the lipase acting as a biocatalyst .
Analyse Des Réactions Chimiques
Types of Reactions: Monoricinolein undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various hydroxy and keto derivatives, while reduction can produce different alcohols .
Applications De Recherche Scientifique
Monoricinolein has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Employed in the preparation of ferroelectric liquid crystals and film-forming agents.
Medicine: Investigated for its potential use in pharmaceutical delivery systems.
Industry: Utilized in the production of biodiesel, biopolyols, and stabilizers for polyureaurethane nanoparticles
Mécanisme D'action
Monoricinolein exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, facilitating emulsification and lubrication. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the stability and functionality of emulsions and other formulations .
Comparaison Avec Des Composés Similaires
Diricinolein: Another monoacylglycerol derived from castor oil, used in similar applications.
Glycerol Monostearate: A monoacylglycerol with different fatty acid composition, used as an emulsifier and thickening agent.
Glycerol Monooleate: Similar to monoricinolein but derived from oleic acid, used in food and pharmaceutical industries.
Uniqueness: this compound is unique due to its high content of hydroxyl groups, which enhances its emulsification and lubrication properties compared to other monoacylglycerols. Its renewable and biodegradable nature also makes it an environmentally friendly alternative to petrochemical-based surfactants .
Propriétés
Numéro CAS |
141-08-2 |
|---|---|
Formule moléculaire |
C21H40O5 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C21H40O5/c1-2-3-4-11-14-19(23)15-12-9-7-5-6-8-10-13-16-21(25)26-18-20(24)17-22/h9,12,19-20,22-24H,2-8,10-11,13-18H2,1H3/b12-9-/t19-,20?/m1/s1 |
Clé InChI |
HDIFHQMREAYYJW-XGXNLDPDSA-N |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(CO)O)O |
SMILES isomérique |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCC(CO)O)O |
SMILES canonique |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(CO)O)O |
Key on ui other cas no. |
141-08-2 1323-38-2 |
Numéros CAS associés |
63502-38-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


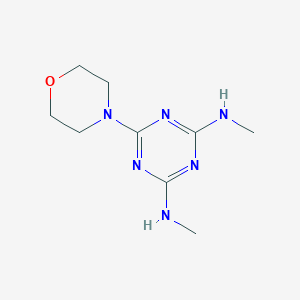
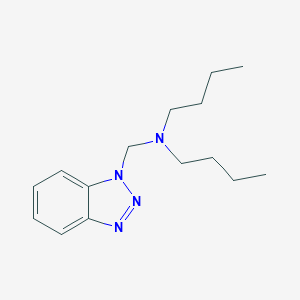

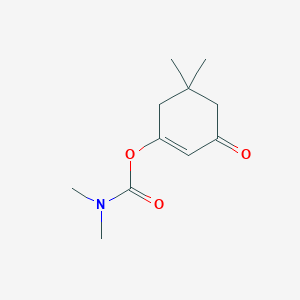
![2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B93610.png)
